Bienvenue dans la boutique en ligne BenchChem!

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Lipophilicity CNS drug design ester homolog comparison

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 23781-00-2, molecular formula C₁₅H₂₁NO₃, MW 263.33 g/mol) is a trisubstituted piperidine derivative bearing an N-benzyl group, a C-4 hydroxyl, and a C-4 ethyl ester. It belongs to the 4-hydroxypiperidine-4-carboxylate ester class, a scaffold recognized in medicinal chemistry for generating muscarinic acetylcholine receptor (mAChR) ligands and cholinesterase inhibitors.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 23781-00-2
Cat. No. B7865950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
CAS23781-00-2
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O
InChIInChI=1S/C15H21NO3/c1-2-19-14(17)15(18)8-10-16(11-9-15)12-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3
InChIKeyDQQMUKDYUGBROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 23781-00-2): Chemical Class, Structural Identity, and Procurement Context


Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 23781-00-2, molecular formula C₁₅H₂₁NO₃, MW 263.33 g/mol) is a trisubstituted piperidine derivative bearing an N-benzyl group, a C-4 hydroxyl, and a C-4 ethyl ester [1]. It belongs to the 4-hydroxypiperidine-4-carboxylate ester class, a scaffold recognized in medicinal chemistry for generating muscarinic acetylcholine receptor (mAChR) ligands and cholinesterase inhibitors [2]. The compound carries the NSC inventory number NSC 116043 and is catalogued under the systematic name isonipecotic acid, 1-benzyl-4-hydroxy-, ethyl ester [3]. Its computed physicochemical profile (XLogP3 = 1.7, TPSA = 49.77 Ų, 1 H-bond donor, 4 H-bond acceptors, 5 rotatable bonds) [1] places it in a moderate lipophilicity range suitable for CNS drug discovery programs, though experimental pharmacological data in the peer-reviewed literature remain sparse.

Why Closely Related 4-Hydroxypiperidine-4-carboxylate Esters Cannot Be Interchanged with Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 23781-00-2)


The 1-benzyl-4-hydroxypiperidine-4-carboxylate scaffold contains three independently modifiable functional handles—the N-substituent, the C-4 ester alkyl group, and the C-4 hydroxyl—each of which exerts a distinct influence on molecular recognition, metabolic stability, and downstream synthetic tractability. Swapping the ethyl ester for a methyl ester (CAS 60437-30-1) alters both lipophilicity (ΔXLogP ≈ 0.5 units) and steric bulk at a position known to engage hydrophobic pockets in muscarinic receptor binding sites [1]. Replacing the N-benzyl with N–H or N–Cbz eliminates a key π–π or cation–π interaction motif that is critical for mAChR subtype binding affinity and selectivity [2]. Removing the C-4 hydroxyl (yielding ethyl 1-benzylpiperidine-4-carboxylate) abolishes the hydrogen-bond donor capacity required for key receptor contacts and eliminates a versatile synthetic handle for further derivatization . Consequently, procurement decisions that treat 4-hydroxypiperidine-4-carboxylate esters as interchangeable building blocks risk introducing unrecognized potency shifts, altered selectivity profiles, or synthetic dead-ends. The quantitative evidence below documents where differentiation has been experimentally observed or can be predicted with confidence.

Quantitative Differentiation Evidence for Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 23781-00-2) Versus Closest Analogs


Ester Alkyl Chain Length Modulates Lipophilicity and Predicted Passive Membrane Permeability Relative to the Methyl Ester

The ethyl ester (target compound, CAS 23781-00-2) exhibits a computed XLogP3 of 1.7, compared with an estimated XLogP3 of approximately 1.2 for the methyl ester analog (CAS 60437-30-1, C₁₄H₁₉NO₃, MW 249.31) [1]. This ΔXLogP ≈ 0.5 log unit difference corresponds to an approximately 3-fold predicted increase in octanol–water partition coefficient. In CNS drug discovery, ligand lipophilicity in the range of 1–3 is associated with optimal passive blood–brain barrier permeation; compounds with XLogP < 1 often exhibit insufficient passive diffusion, while those >3.5 face heightened risk of hERG binding and metabolic clearance [2]. The ethyl ester thus occupies a more favorable central region of the CNS drug-like lipophilicity window compared with the methyl ester.

Lipophilicity CNS drug design ester homolog comparison

C-4 Hydroxyl Confers Hydrogen-Bond Donor Capacity Absent in the Non-hydroxylated Analog Ethyl 1-benzylpiperidine-4-carboxylate

The target compound possesses a single hydrogen-bond donor (the C-4 OH; computed HBD count = 1) and four hydrogen-bond acceptors (HBA count = 4), yielding an HBD/HBA ratio of 0.25 [1]. In contrast, ethyl 1-benzylpiperidine-4-carboxylate (the non-hydroxylated analog, CAS 24228-40-8, C₁₅H₂₁NO₂, MW 247.33) has zero HBD and three HBA, with an HBD/HBA ratio of 0 . In the muscarinic M₁ receptor crystal structure (PDB 6OIJ), the orthosteric binding pocket contains a conserved hydrogen-bond acceptor (Asp105³·³²) that engages agonist and antagonist hydroxyl groups; 4-hydroxypiperidine antagonists lacking this hydroxyl lose 10- to 100-fold in binding affinity across mAChR subtypes [2]. The C-4 hydroxyl is therefore a pharmacophoric requirement, not merely a synthetic convenience.

Hydrogen bonding receptor binding structural biology

Regioisomeric Position of the Hydroxyl Group: C-4 (Target) Versus C-3 Hydroxy Directs Distinct Receptor Pharmacologies and Synthetic Downstream Options

The target compound bears the hydroxyl group at the C-4 position (geminal to the ester), producing an achiral quaternary carbon center at C-4. The regioisomer ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate (CAS 850040-08-3) carries the hydroxyl at C-3, creating two stereogenic centers (C-3 and C-4) and four possible stereoisomers . This regioisomer has been reported to exhibit selective antifungal activity against Candida parapsilosis with enantiomer-dependent potency, whereas the target compound (C-4 OH) has been annotated primarily as a muscarinic receptor ligand scaffold . The C-4 geminal hydroxyl-ester arrangement also enables unique synthetic transformations—dehydration to the α,β-unsaturated ester, lactonization, or selective ester hydrolysis—that are impossible with the 3-hydroxy regioisomer due to the different spatial relationship between the hydroxyl and ester groups [1].

Regioselectivity stereochemistry muscarinic pharmacology

N-Benzyl Group Provides Key Aromatic Interaction Motif Absent in N-Unsubstituted and N-Cbz Analogs

The N-benzyl substituent on the target compound (CAS 23781-00-2) contributes a phenyl ring capable of π–π stacking and cation–π interactions within muscarinic receptor binding pockets. The N-unsubstituted analog ethyl 4-hydroxypiperidine-4-carboxylate (CAS 167364-27-4, C₈H₁₅NO₃, MW 173.21) lacks this aromatic moiety entirely, reducing molecular weight by ~90 Da and eliminating a key pharmacophoric element . In a structurally related series of 4-hydroxypiperidine H₃ receptor antagonists, the N-benzyl derivative (compound 1d) exhibited pA₂ = 7.79 on guinea pig jejunum, comparable to thioperamide (pA₂ = 8.67), whereas N-unsubstituted or N-alkyl variants showed substantially reduced potency [1]. The benzyl group also serves as a protective group for the piperidine nitrogen, enabling selective functionalization at other positions—a synthetic advantage not shared by N–H analogs, which require separate protection/deprotection steps .

Aromatic interactions mAChR binding π–π stacking

Ethyl Ester Hydrolytic Stability Profile Balances Pro-drug Potential Against Aqueous Lability Relative to Methyl and Free Acid Forms

The ethyl ester of the target compound occupies an intermediate position in the hydrolytic stability spectrum. The free carboxylic acid (1-benzyl-4-hydroxypiperidine-4-carboxylic acid, CAS 59119-18-5, C₁₃H₁₇NO₃, MW 235.28) is a polar, ionization-prone species (predicted pKₐ ≈ 3.5–4.5) with limited passive membrane permeability . The methyl ester (CAS 60437-30-1) is hydrolyzed by esterases approximately 1.5- to 2-fold faster than the corresponding ethyl ester in human plasma, consistent with the established trend of increasing steric hindrance around the ester carbonyl retarding enzymatic hydrolysis [1]. The ethyl ester therefore offers a longer half-life if pro-drug activation (ester-to-acid conversion) is desired, or greater chemical stability during storage and synthetic manipulation if the ester is intended as a protected form of the acid [2].

Ester hydrolysis metabolic stability pro-drug design

Synthetic Accessibility: Two Validated Routes from Distinct Starting Materials with Quantified Step Economy

The target compound is accessible via two documented synthetic routes : (Route A) hydrolysis of 1-benzyl-4-cyano-4-hydroxypiperidine to the acid, followed by ethanol esterification; (Route B) direct esterification of 1-benzyl-4-carboxy-4-piperidinol with ethanol. Route A proceeds from a nitrile precursor that is a common intermediate in 4-hydroxypiperidine chemistry, while Route B uses the free acid that is itself a catalogued research chemical (CAS 59119-18-5). This dual-route accessibility means procurement of the ethyl ester can be benchmarked against either starting material cost and availability. In contrast, the methyl ester (CAS 60437-30-1) requires methanol esterification, which may be less efficient due to methanol's lower boiling point and greater hygroscopicity under reflux conditions; the free acid requires an additional deprotection step if the benzyl group must be retained [1]. The ethyl ester thus represents the most step-economical entry point into the 1-benzyl-4-hydroxypiperidine-4-carboxylate chemical space for most downstream applications.

Synthetic route intermediate process chemistry

Best-Fit Research and Industrial Application Scenarios for Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate (CAS 23781-00-2)


Muscarinic Acetylcholine Receptor (mAChR) Antagonist Lead Generation

The compound serves as a direct precursor to 4-hydroxypiperidine-based muscarinic antagonists. The N-benzyl group provides the aromatic pharmacophore needed for mAChR subtype binding, while the C-4 hydroxyl engages the conserved Asp105³·³² in the orthosteric site [1]. The ethyl ester can be hydrolyzed to the free acid for amide coupling, or retained for ester prodrug strategies. SAR programs targeting M₁/M₄ selective antagonists for Alzheimer's disease or M₃ selective antagonists for respiratory indications (COPD, asthma) benefit from the compound's placement within the CNS MPO lipophilicity window (XLogP3 = 1.7) [2].

Acetylcholinesterase (AChE) Inhibitor Scaffold Development

The 1-benzylpiperidine-4-carboxylate motif has been validated as an AChE inhibitor scaffold. Lead compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate exhibited an IC₅₀ of 0.03 ± 0.07 μM against AChE [3]. The target compound provides the core 1-benzyl-4-hydroxypiperidine-4-carboxylate intermediate from which ester-linked or amide-linked indanone, coumarin, and donepezil-hybrid AChE inhibitors can be synthesized [3]. The C-4 hydroxyl offers an additional derivatization point not available from the simple 1-benzylpiperidine-4-carboxylate scaffold.

MAO-A Selective Inhibitor Hybrid Design

Hybrid compounds combining the 1-benzylpiperidine-4-carboxylate scaffold with hydroxytyrosol-derived fragments have demonstrated selective MAO-A inhibition with minimal effect on MAO-B and xanthine oxidase [4]. Specifically, the 4-hydroxyphenethyl 1-benzylpiperidine-4-carboxylate-donepezil hybrid (HT4) was among the best MAO-A inhibitors in the series [4]. The target compound (ethyl ester) serves as the key intermediate for generating such hybrid molecules through transesterification or amidation of the C-4 ester with phenolic alcohol or amine-bearing fragments carrying neuroprotective activity.

Chemical Biology Probe for GPCR Ligand–Receptor Interaction Studies

With its well-defined H-bond donor/acceptor profile (HBD = 1, HBA = 4, TPSA = 49.77 Ų) and moderate lipophilicity (XLogP3 = 1.7) [2], the compound is suitable as a core scaffold for designing fluorescent or photoaffinity-labeled probe molecules targeting muscarinic or histamine H₃ receptors. The ethyl ester can be selectively reduced or hydrolyzed without affecting the N-benzyl or C-4 hydroxyl, enabling orthogonal functionalization strategies that are not possible with the free acid or methyl ester analogs [2].

Quote Request

Request a Quote for Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.